molecular formula C23H32N6O10 B592500 AC-Ser-gln-asn-tyr-OH CAS No. 129521-68-2

AC-Ser-gln-asn-tyr-OH

Cat. No. B592500
M. Wt: 552.541
InChI Key: SOXZHYWWHJJAIA-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-Ser-Gln-Asn-Tyr-OH is a peptide with the sequence Acetyl-Serine-Glutamine-Asparagine-Tyrosine. It has been found to be a substrate for purified recombinant HIV-1 protease . The peptide is also known as Acetyl-Ser-Gln-Asn-Tyr .


Molecular Structure Analysis

The molecular formula of AC-Ser-Gln-Asn-Tyr-OH is C23H32N6O10 . The molecular weight is 552.5 g/mol . The InChIKey, a unique identifier for chemical substances, is SOXZHYWWHJJAIA-QAETUUGQSA-N .

Scientific Research Applications

  • Peptide Cleavage and Deprotection : A study by Engebretsen et al. (2009) found that during the cleavage and deprotection of a peptidyl resin, which included a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, there was partial removal of acid-stable S-Acm groups, leading to the formation of a disulfide-cyclic peptide derivative and tyrosine ring alkylation. This suggests implications in peptide synthesis and stability under various conditions (Engebretsen et al., 2009).

  • HIV-1 Protease Studies : The peptidolytic reaction of HIV-1 protease was investigated using oligopeptide substrates resembling cleavage sites in naturally occurring polyprotein substrates. The study by Hyland et al. (1991) included a peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which is similar to AC-Ser-Gln-Asn-Tyr-OH. This study provided insights into the kinetic mechanism of the HIV-1 protease (Hyland et al., 1991).

  • Radiometric Assay for HIV-1 Protease : A radiometric assay developed by Hyland et al. (1990) for HIV-1 protease used a heptapeptide substrate, including a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, to monitor the enzyme's activity. This assay was significant for kinetic analysis and evaluation of protease inhibitors (Hyland et al., 1990).

  • Characterization of Growth Hormone Releasing Peptides : The characterization of a peptide from a human pancreatic tumor with growth hormone-releasing activity, as studied by Esch et al. (1982), is relevant. Although the sequence is not identical to AC-Ser-Gln-Asn-Tyr-OH, the study provides insights into the structural analysis of biologically active peptides (Esch et al., 1982).

  • Prenyltransferase Enzymes Study : Malwal et al. (2018) investigated the role of conserved residues in isoprenoid biosynthesis enzymes, which could be relevant to understanding how sequences like AC-Ser-Gln-Asn-Tyr-OH interact in enzymatic processes (Malwal et al., 2018).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXZHYWWHJJAIA-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Ser-gln-asn-tyr-OH

Citations

For This Compound
4
Citations
LJ Hyland, TA Tomaszek Jr, GD Roberts, SA Carr… - Biochemistry, 1991 - ACS Publications
… Solid-phase synthesis on Merrifield resin was similarly used toprepare Ac-Ser-Gln-Asn-Tyr-OH (Ac… The tritiated product [3H] Ac-Ser-Gln-Asn-TyrOH was prepared by complete enzyme-…
Number of citations: 174 pubs.acs.org
ML Moore, WM Bryan, SA Fakhoury… - Biochemical and …, 1989 - Elsevier
… chromatogram of 3 and the expected enzymatic hydrolysis product Ac-Ser-Gln-Asn-Tyr-OH. (The other proteolysis fragment, H-Pro-Val-Val-NH2, can be detected by hplc, but its …
Number of citations: 209 www.sciencedirect.com
M SAKURAI, M SUGANO, H HANDA… - Chemical and …, 1993 - jstage.jst.go.jp
… The amount of decomposed peptide, Ac—Ser—Gln—Asn—Tyr—OH, was assayed quantitatively by using HPLC (column, ODS—120T 4.6 id x250mm; eluent, 9:91 CH3CN-0.05% TFA …
Number of citations: 26 www.jstage.jst.go.jp
N Gasilova, L Qiao, D Momotenko… - Analytical …, 2013 - ACS Publications
A microchip electrospray emitter with a magnetic bead trap has been designed for solid-phase extraction-gradient elution-mass spectrometry (SPE-GEMS). The goal of this method is …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.